molecular formula C20H23N5O4 B2692129 8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879450-61-0

8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2692129
CAS No.: 879450-61-0
M. Wt: 397.435
InChI Key: YDGICSCLXGOZFY-UHFFFAOYSA-N
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Description

8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazopyridine derivatives. This compound is characterized by its unique structure, which includes a fused imidazole ring with a purine moiety, and various functional groups such as methoxy and methyl groups. The compound has garnered interest due to its potential pharmacological and therapeutic applications.

Mechanism of Action

The mechanism of action would depend on the biological context in which this compound is used. Many purine derivatives act by interacting with enzymes or receptors in cells .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to refer to the material safety data sheet (MSDS) for detailed safety and handling information .

Future Directions

The study and development of purine derivatives is a vibrant field due to their biological significance. Future research could involve exploring the biological activity of this compound, optimizing its synthesis, or investigating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method involves the use of a Pd-catalyzed amide coupling reaction. In this process, 3-alkyl and 3-arylamino-2-chloropyridines react with simple primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butyl dicarbonate in t-butanol . The reaction conditions often require refluxing to achieve good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its fused imidazole-purine structure, which imparts distinct pharmacological properties. Its ability to act as a DPP-4 inhibitor and modulate GABA A receptors sets it apart from other similar compounds.

Properties

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-11-12(2)25-16-17(23(3)20(27)22-18(16)26)21-19(25)24(11)9-8-13-6-7-14(28-4)15(10-13)29-5/h6-7,10H,8-9H2,1-5H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGICSCLXGOZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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